N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
This compound belongs to the 1,8-naphthyridine acetamide class, characterized by a bicyclic heteroaromatic core substituted with a 4-ethylbenzoyl group at position 3, a methyl group at position 7, and an N-(4-ethoxyphenyl)acetamide side chain. The 1,8-naphthyridine scaffold is associated with kinase inhibition and antimicrobial activity, while substituents modulate target specificity and physicochemical properties. The 4-ethylbenzoyl group enhances hydrophobic interactions, and the 4-ethoxyphenyl moiety may improve metabolic stability compared to halogenated analogs .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-4-19-7-9-20(10-8-19)26(33)24-16-31(28-23(27(24)34)15-6-18(3)29-28)17-25(32)30-21-11-13-22(14-12-21)35-5-2/h6-16H,4-5,17H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCAHJYNGAPZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthyridinone core, followed by the introduction of the ethylbenzoyl and ethoxyphenyl groups through acylation and etherification reactions, respectively. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities. Substitution reactions can introduce a wide range of new groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Anticancer Activity
Research has indicated that naphthyridine derivatives exhibit promising anticancer properties. In a study by Mohareb et al., various naphthyridine derivatives were synthesized and tested for cytotoxicity against several cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, suggesting that N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide could be explored further for its potential as an anticancer agent .
Enzyme Inhibition
Naphthyridine compounds have been studied for their ability to inhibit specific enzymes related to cancer proliferation. For instance, the compound has shown potential in inhibiting topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells, making it a target for drug development .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies have indicated that naphthyridine derivatives can exhibit antibacterial and antifungal properties. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Studies
Several case studies have documented the synthesis and testing of similar compounds:
| Study | Compound Tested | Findings |
|---|---|---|
| Mohareb et al. (2020) | Naphthyridine Derivatives | Significant cytotoxicity against cancer cell lines was observed. |
| Research on Enzyme Inhibition | Naphthyridine Analogues | Effective inhibition of topoisomerase activity noted. |
| Antimicrobial Activity Study | Various Naphthyridine Compounds | Demonstrated efficacy against bacterial strains. |
Polymer Development
This compound can serve as a building block in the synthesis of novel polymers with enhanced properties. Its unique chemical structure allows for the development of materials with specific mechanical and thermal characteristics suitable for various industrial applications .
Drug Delivery Systems
The compound's ability to form stable complexes with other molecules positions it as a candidate for drug delivery systems. Its incorporation into nanoparticles or liposomes could enhance the bioavailability and targeted delivery of therapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
Substituent Analysis
Key structural analogs differ in substituents on the benzoyl and acetamide groups, influencing molecular interactions and pharmacokinetics.
Crystallographic and Conformational Differences
Evidence from crystallographic studies (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides ) reveals that substituents influence molecular planarity and hydrogen bonding:
- Dihedral angles between aromatic rings and the acetamide group vary (44.5°–77.5°), affecting packing efficiency and solubility .
- The target compound’s ethoxyphenyl group may adopt a conformation that minimizes steric hindrance, unlike bulkier trifluoromethyl or dichlorophenyl groups .
Research Findings and Implications
- Kinase Inhibition : Naphthyridine analogs with methoxy or ethylbenzoyl groups show moderate-to-strong inhibition of kinases like EGFR and VEGFR, with substituents dictating selectivity .
- Solubility and Bioavailability : Ethoxy and methoxy groups improve aqueous solubility compared to halogenated analogs, as seen in comparative ADMET studies .
- Synthetic Accessibility : The target compound’s synthesis likely follows a route similar to E999-0926, involving coupling of 3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridine with 4-ethoxyphenylacetic acid, optimized via carbodiimide-mediated amidation .
Biological Activity
N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Ethoxyphenyl group : Contributes to lipophilicity and may enhance membrane permeability.
- Naphthyridine core : Known for various biological activities including antimicrobial and anticancer properties.
Molecular Formula : C₁₈H₁₈N₂O₃
Molecular Weight : 306.35 g/mol
LogP (octanol-water partition coefficient) : Indicates good membrane permeability.
1. Anticancer Activity
Several studies have indicated that compounds with naphthyridine structures exhibit anticancer properties. The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth.
Case Study : A study on similar naphthyridine derivatives demonstrated their ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range . The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways.
2. Antimicrobial Activity
Compounds similar to this compound have shown broad-spectrum antimicrobial activity.
Research Findings : In vitro assays revealed that derivatives of naphthyridine exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzyme Activity : Compounds targeting specific enzymes involved in cancer cell metabolism.
Enzyme Targeted Effect Topoisomerase II Inhibition leads to DNA damage in cancer cells Cyclooxygenase (COX) Reduces inflammation and tumor growth - Modulation of Gene Expression : The compound may influence gene expression related to apoptosis and cell cycle regulation through interactions with transcription factors.
Safety and Toxicity
A critical aspect of evaluating any new compound is its safety profile. Preliminary studies suggest that this compound exhibits low toxicity in animal models at therapeutic doses. However, comprehensive toxicity studies are necessary to establish safe dosage ranges for human applications.
Q & A
Q. What are the established synthetic routes for this compound, and what are their critical reaction parameters?
The compound’s synthesis typically involves multi-step protocols, including:
- Core formation : The 1,8-naphthyridine core is synthesized via cyclization reactions. For example, heating with POCl₃ in DMF at 80–90°C facilitates the formation of the naphthyridine ring, followed by coupling with substituted benzoyl groups .
- Acetamide linkage : Amidation reactions using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base yield the final acetamide moiety. Reaction temperatures are maintained at 0–5°C to minimize side reactions .
- Key parameters : Solvent choice (polar aprotic solvents like DMF enhance reactivity), stoichiometric control of POCl₃, and purification via column chromatography or recrystallization (e.g., from methylene chloride) .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions, such as the ethylbenzoyl group (δ ~7.8 ppm for aromatic protons) and the ethoxyphenyl moiety (δ ~1.4 ppm for the ethoxy methyl group) .
- IR spectroscopy : Confirms carbonyl stretches (e.g., 1680–1720 cm⁻¹ for the 4-oxo group and acetamide C=O) .
- X-ray crystallography : Resolves steric effects and hydrogen-bonding patterns in the solid state, as seen in related naphthyridine derivatives with planar amide groups and dihedral angles <60° between aromatic rings .
Q. What in vitro assays are used to evaluate biological activity?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorometric or colorimetric substrates. For example, naphthyridine derivatives have been tested for inhibitory activity via sonochemical synthesis to enhance reaction efficiency .
- Cell viability assays : MTT or SRB assays assess anti-proliferative effects in cancer cell lines, with data normalized to controls (e.g., IC₅₀ values <10 µM indicate high potency) .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
- Ultrasonic irradiation : Reduces reaction times (e.g., from 12 hours to 2 hours) and improves yields (up to 85%) by enhancing reagent mixing and intermediate stability .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) in coupling steps can reduce byproduct formation. For example, Suzuki-Miyaura cross-coupling improves aryl group incorporation .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) during cyclization minimizes decomposition of thermally sensitive intermediates .
Q. How do structural modifications influence pharmacokinetic properties?
- Substituent effects : The 4-ethylbenzoyl group enhances lipophilicity (logP >3), improving membrane permeability but reducing aqueous solubility. Introducing polar groups (e.g., sulfonamides) balances this trade-off .
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) show that electron-withdrawing groups on the phenyl ring slow oxidative metabolism, increasing half-life (t₁/₂ >60 minutes) .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity assays) and normalize data to cell confluency or protein content .
- Batch-to-batch consistency : HPLC purity checks (≥98%) and elemental analysis ensure compound integrity. For example, variations in IC₅₀ values >20% often trace to impurities in the acetamide linkage .
Q. How can computational methods predict binding modes or metabolic pathways?
- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinase ATP-binding pockets). The naphthyridine core’s planar structure favors π-π stacking with aromatic residues .
- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., high GI absorption) and highlight cytochrome P450 isoforms (e.g., CYP3A4) responsible for metabolism .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
